Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
CAS No.: 1086393-68-1
Cat. No.: VC2870026
Molecular Formula: C12H9BrN2O2
Molecular Weight: 293.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1086393-68-1 |
|---|---|
| Molecular Formula | C12H9BrN2O2 |
| Molecular Weight | 293.12 g/mol |
| IUPAC Name | methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H9BrN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3 |
| Standard InChI Key | ZJMFSDNKMKTUQH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br |
| Canonical SMILES | COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br |
Introduction
Structural Characteristics and Physical Properties
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate features a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3. The compound is distinguished by a bromophenyl group attached at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups creates a molecule with multiple reactive sites and potential for derivatization.
The compound is characterized by the following physical and chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1086393-68-1 |
| Molecular Formula | C12H9BrN2O2 |
| Molecular Weight | 293.12 g/mol |
| IUPAC Name | methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate |
The presence of the bromine atom in the meta position of the phenyl ring significantly influences the compound's electronic properties and reactivity. This halogen substituent serves as an important handle for further chemical transformations, particularly in cross-coupling reactions that can expand the diversity of derivatives accessible from this scaffold.
Chemical Reactivity and Transformations
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate exhibits diverse chemical reactivity owing to its multiple functional groups. The reactivity profile enables this compound to serve as a versatile intermediate in synthetic chemistry.
Biological Activities and Applications
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is of significant interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in pharmaceutical synthesis. The pyrimidine core is a privileged scaffold found in numerous bioactive compounds and approved drugs.
Applications in Drug Discovery
The compound serves as an important intermediate in the synthesis of more complex drug candidates. The presence of the bromine atom provides a convenient handle for further modifications through various coupling reactions, allowing medicinal chemists to explore structure-activity relationships and optimize pharmacological properties.
Comparison with Related Compounds
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate bears structural similarity to several other important compounds in medicinal chemistry. One such related compound is Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate (CAS: 1133115-93-1), which features an amino group at the 2-position instead of the bromophenyl group.
Structural Comparisons
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | C12H9BrN2O2 | 293.12 g/mol | Bromophenyl at 2-position |
| Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | C12H10BrN3O2 | 308.13 g/mol | Amino group at 2-position, bromophenyl at 4-position |
These structural variations likely result in different reactivity profiles and biological activities, making each compound suitable for specific applications in medicinal chemistry and drug discovery.
Current Research and Future Directions
Research on Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is ongoing, with current efforts focusing on its synthesis, characterization, and evaluation of pharmacological properties. The compound's versatility in synthetic chemistry and potential medicinal applications highlight its importance in contemporary research.
Emerging Applications
Several areas of ongoing and potential future research include:
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Development of more efficient and environmentally friendly synthesis methods
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Investigation of novel biological targets and activities
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Utilization as a scaffold for the development of focused compound libraries
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Exploration of structure-activity relationships through systematic modifications
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Potential applications beyond medicinal chemistry, such as in materials science
The presence of the bromine atom particularly makes this compound amenable to various metal-catalyzed coupling reactions, opening avenues for creating diverse derivatives with potentially enhanced biological activities.
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